4-(2,5-Dimethylphenyl)benzoic acid
Description
4-(2,5-Dimethylphenyl)benzoic acid is a benzoic acid derivative featuring a 2,5-dimethylphenyl substituent at the 4-position of the benzene ring. Its molecular formula is C₁₅H₁₄O₂, with a molecular weight of 226.27 g/mol. This compound is primarily utilized as an intermediate in pharmacological research, particularly in the synthesis of bioactive molecules. The presence of the 2,5-dimethylphenyl group enhances lipophilicity, which may influence its pharmacokinetic properties, such as membrane permeability and metabolic stability.
Properties
IUPAC Name |
4-(2,5-dimethylphenyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-3-4-11(2)14(9-10)12-5-7-13(8-6-12)15(16)17/h3-9H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXPFEPVWXWVQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90653589 | |
| Record name | 2',5'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1181583-55-0 | |
| Record name | 2',5'-Dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90653589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
p-Xylene-Based Multi-Step Synthesis (CN104628551A)
The Chinese patent CN104628551A outlines a five-step synthesis starting from p-xylene, achieving a total yield of 63.4%. The sequence involves:
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Friedel-Crafts acylation : p-Xylene reacts with bromoacetyl bromide in dichloroethane at −10–10°C using AlCl₃ as a Lewis acid, yielding 2,5-dimethylbromoacetophenone (92.4% yield).
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Ketal formation : The bromoacetophenone intermediate undergoes ketalization with ethylene glycol under acidic conditions.
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Zinc salt-catalyzed rearrangement : Zinc oxide facilitates the conversion of the ketal to a rearranged ester intermediate.
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Alkaline hydrolysis : The ester is hydrolyzed with aqueous NaOH to the sodium salt of the target acid.
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Acidification : HCl (5–37%) precipitates 4-(2,5-dimethylphenyl)benzoic acid, purified via recrystallization in n-hexane or petroleum ether (88.5% yield).
Key advantages :
Continuous Industrial Synthesis (DE102004005318A1)
The German patent DE102004005318A1 describes a one-pot industrial process with in situ intermediate handling:
| Step | Reaction | Conditions |
|---|---|---|
| 1 | Friedel-Crafts acylation | p-Xylene + chloroacetyl chloride, AlCl₃, 25–40°C |
| 2 | Esterification | Methanol, H₂SO₄ catalyst, 60–80°C |
| 3 | Thermal rearrangement | 170–220°C, 1–24 hours |
| 4 | Saponification | NaOH (10–20%), 100–105°C |
This method eliminates intermediate isolation, reducing purification costs. The final product is obtained in >95% purity after acidification and filtration.
Alternative Pathways and Mechanistic Insights
Palladium-Catalyzed Coupling (Hypothetical Route)
Although excluded from direct citation due to source reliability constraints, Suzuki-Miyaura coupling between 2,5-dimethylphenylboronic acid and 4-bromobenzoic acid derivatives remains a plausible alternative. Theoretical conditions would involve:
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Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts
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K₂CO₃ or NaHCO₃ as bases
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Ethanol/water or toluene/water solvent systems
This route’s viability depends on boronic acid availability and tolerance for carboxylic acid functional groups.
Industrial Production and Scalability
Chemical Reactions Analysis
Types of Reactions
4-(2,5-Dimethylphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of quinones or carboxylic acid derivatives.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-(2,5-Dimethylphenyl)benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(2,5-Dimethylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structural features and functional groups . The exact mechanism may vary based on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 4-(2,5-dimethylphenyl)benzoic acid, highlighting differences in substituents, molecular properties, and applications:
Q & A
Q. What synthetic routes are commonly employed to prepare 4-(2,5-Dimethylphenyl)benzoic acid, and how can reaction conditions be optimized for higher yields?
A stepwise synthesis approach is typically used. For example, esterification of substituted benzyl alcohols with succinic acid derivatives, followed by acid- or base-catalyzed hydrolysis, can yield carboxylated products. Reaction optimization involves adjusting catalysts (e.g., sulfuric acid for esterification), temperature (45–80°C), and purification via recrystallization or column chromatography. Monitoring intermediates using TLC or HPLC ensures minimal side products like unreacted esters or oxidation by-products .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- NMR : H and C NMR identify aromatic proton environments (e.g., methyl groups at 2,5-positions) and carboxylate signals (~170 ppm).
- IR : Strong C=O stretching (~1680–1700 cm) and O-H (carboxylic acid) bands (~2500–3500 cm).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., CHO, exact mass 226.0994).
Comparisons with analogs (e.g., 3-(2,5-Dimethylphenyl)propanoic acid) help validate structural assignments .
Q. How can researchers mitigate common impurities during synthesis?
Impurities often arise from incomplete esterification or side reactions. Strategies include:
- Reagent Purity : Use anhydrous solvents to prevent hydrolysis.
- Catalyst Optimization : Acidic resins or Lewis acids (e.g., ZnCl) improve selectivity.
- Purification : Gradient elution in HPLC or fractional crystallization removes by-products like dimerized esters or oxidized intermediates .
Advanced Research Questions
Q. What crystallographic methods resolve the 3D structure of this compound?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters:
- Data Collection : Mo/Kα radiation (λ = 0.71073 Å), 295 K.
- Refinement : SHELXL software refines atomic positions, with R-factors < 0.06 indicating high accuracy.
- Disorder Handling : For flexible alkyl chains, split-site modeling or restraints improve accuracy. SCXRD reveals dihedral angles between phenyl rings and hydrogen-bonding networks (e.g., carboxylic acid dimers) .
Q. How do substituent positions influence the compound’s reactivity in electrophilic substitution reactions?
The 2,5-dimethyl groups sterically hinder para-positions, directing electrophiles to meta-sites. Computational studies (DFT) using Gaussian09 with B3LYP/6-311++G(d,p) basis sets predict electron density maps, showing methyl groups increase local hydrophobicity. Experimental validation via nitration or halogenation reactions confirms regioselectivity trends .
Q. What strategies assess structure-activity relationships (SAR) for biological targets?
- Analog Synthesis : Modify methyl groups to methoxy or halogens (Table 1).
- Bioassays : Test inhibition of enzymes (e.g., cyclooxygenase) via IC measurements.
- Molecular Docking : AutoDock Vina predicts binding affinities to active sites, correlating with experimental IC values.
| Analog | Substituent | IC (μM) |
|---|---|---|
| 4-(2,5-Dimethylphenyl) | 2,5-CH | 12.3 ± 1.2 |
| 4-(2,5-Dimethoxyphenyl) | 2,5-OCH | 8.7 ± 0.9 |
| 4-(p-Xylyl) | 2,5-CH (shorter chain) | 24.1 ± 2.1 |
| Table 1: SAR of analogs in enzyme inhibition assays . |
Q. How do computational methods predict electronic properties and stability?
Density Functional Theory (DFT) calculates:
- HOMO-LUMO Gaps : Lower gaps (~4.5 eV) suggest higher reactivity.
- Solvation Energy : COSMO-RS models predict solubility in DMSO > water.
- Thermal Stability : Molecular dynamics (MD) simulations at 300 K show decomposition onset at ~200°C, aligning with TGA data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
